Indeno[1,2,3-de]isoquinoline
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Overview
Description
Indeno[1,2,3-de]isoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₉N. It is a polycyclic aromatic compound that consists of a fused indene and isoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indeno[1,2,3-de]isoquinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azafluoranthene with suitable reagents can yield this compound . Another approach involves the use of radical cascade reactions, which have been shown to be effective in constructing the isoquinoline core .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Indeno[1,2,3-de]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the this compound scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic media.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of bioactive molecules.
Mechanism of Action
The mechanism of action of indeno[1,2,3-de]isoquinoline, particularly in its role as a topoisomerase I inhibitor, involves the stabilization of the topoisomerase I-DNA cleavage complex. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The compound’s ability to selectively target cancer cells and its stability make it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Indeno[1,2-b]quinoxaline: Another nitrogen-containing polycyclic compound with notable applications in organic synthesis.
Indeno[1,2-c]isoquinoline: A structurally similar compound with potential cytotoxic properties.
Uniqueness: Indeno[1,2,3-de]isoquinoline is unique due to its specific ring fusion pattern and its ability to act as a topoisomerase I inhibitor. This sets it apart from other similar compounds, which may not exhibit the same level of biological activity or stability .
Properties
CAS No. |
7148-92-7 |
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Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C15H9N/c1-2-6-12-11(5-1)13-7-3-4-10-8-16-9-14(12)15(10)13/h1-9H |
InChI Key |
AZEXTOPKZARAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CN=CC2=C43 |
Origin of Product |
United States |
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